2-(1,3-benzodioxol-5-yl)-5-bromo-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2H-1,3-BENZODIOXOL-5-YL)-5-BROMOISOINDOLE-1,3-DIONE is a complex organic compound that features a benzodioxole moiety and a brominated isoindole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-BENZODIOXOL-5-YL)-5-BROMOISOINDOLE-1,3-DIONE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium or copper, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-BENZODIOXOL-5-YL)-5-BROMOISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove bromine or other substituents.
Substitution: Common in organic synthesis, where the bromine atom can be replaced with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
2-(2H-1,3-BENZODIOXOL-5-YL)-5-BROMOISOINDOLE-1,3-DIONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-BENZODIOXOL-5-YL)-5-BROMOISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(2H-1,3-BENZODIOXOL-5-YL)ETHAN-1-OL: Shares the benzodioxole moiety but differs in its overall structure and properties.
2-{[(2H-1,3-BENZODIOXOL-5-YL)(HYDROXY)METHYLIDENE]AMINO}ACETIC ACID: Another compound with a benzodioxole group, used in different chemical contexts.
Uniqueness
Its specific structure allows for unique interactions in both chemical reactions and biological systems, setting it apart from other similar compounds .
Properties
Molecular Formula |
C15H8BrNO4 |
---|---|
Molecular Weight |
346.13 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-bromoisoindole-1,3-dione |
InChI |
InChI=1S/C15H8BrNO4/c16-8-1-3-10-11(5-8)15(19)17(14(10)18)9-2-4-12-13(6-9)21-7-20-12/h1-6H,7H2 |
InChI Key |
PDBQJUQHEXYTCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.